2-Amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide
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Overview
Description
2-Amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide is a chemical compound with the molecular formula C7H16N2O2S It is characterized by the presence of an amino group, a methoxy group, a methyl group, and a methylsulfanyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often involve the use of catalysts such as tin or iron to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-Amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide include:
- This compound hydrochloride
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H16N2O2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-amino-N-methoxy-N-methyl-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C7H16N2O2S/c1-9(11-2)7(10)6(8)4-5-12-3/h6H,4-5,8H2,1-3H3 |
InChI Key |
QLETZLWRDVVJIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(CCSC)N)OC |
Origin of Product |
United States |
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